2-Bromo-N-isopropylbenzamide

Description

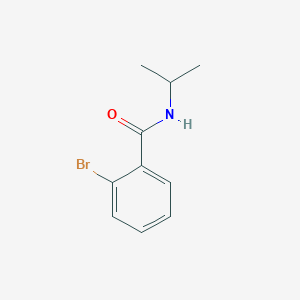

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAGIJZTHYEKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366083 | |

| Record name | 2-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-90-8 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64141-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Bromo-N-isopropylbenzamide

Traditional methods for the synthesis of this compound primarily rely on the formation of the amide bond between a 2-bromobenzoyl precursor and an isopropylamine (B41738) moiety.

A direct and widely utilized method for synthesizing this compound is the acylation of isopropylamine with 2-bromobenzoyl chloride. This reaction is a standard procedure for amide bond formation. In a typical protocol, 2-bromobenzoyl chloride is added dropwise to a cooled solution of isopropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A study detailing the synthesis of related N-substituted 2-bromobenzamides reports the reaction of 2-bromobenzoyl chloride with various secondary amines. guidechem.com For instance, the reaction with N-ethyl-N-isopropylamine was carried out in anhydrous diethyl ether at 0°C, followed by stirring at room temperature. guidechem.com A similar procedure can be readily adapted for the synthesis of this compound using isopropylamine. Another relevant example involves the reaction of 2-bromobenzoyl chloride with the secondary amine group in propranolol, which contains an isopropylamino moiety, under conditions of chloroform (B151607) and sodium bicarbonate at 50°C for 24 hours. researchgate.netscispace.com

Table 1: Representative Reaction Conditions for Amidation

| Acylating Agent | Amine | Solvent | Base | Temperature |

| 2-Bromobenzoyl chloride | Isopropylamine | Dichloromethane (B109758) | Triethylamine (B128534) | 0°C to rt |

| 2-Bromobenzoyl chloride | N-Ethyl-N-isopropylamine | Anhydrous Et₂O | DIPEA | 0°C to rt |

| 2-Bromobenzoyl chloride | Propranolol | Chloroform | NaHCO₃ | 50°C |

An alternative to using the highly reactive acyl chloride is to start from 2-bromobenzoic acid itself. This typically involves an in-situ activation of the carboxylic acid. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the amide bond formation with isopropylamine.

Another approach involves the conversion of the bromobenzoic acid to a more reactive species. For example, a patent describes the synthesis of 4-bromo-N,N-diisopropylbenzamide by first treating 4-bromobenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with diisopropylamine. chemchart.com A similar two-step, one-pot procedure starting from 2-bromobenzoic acid is a feasible route to this compound. Furthermore, the copper-catalyzed arylation of active methylene (B1212753) compounds with 2-bromobenzoic acid demonstrates the utility of this starting material in forming new carbon-carbon bonds, highlighting its versatility as a precursor. Current time information in Bangalore, IN.

While less common for the direct synthesis of this compound, N-alkylation strategies represent a potential pathway. This would involve the alkylation of a pre-formed 2-bromobenzamide (B1207801) with an isopropyl halide. However, this method is often less efficient than direct acylation of the amine.

Acylation strategies, as detailed in section 2.1.1, remain the most straightforward and established approach for the synthesis of this compound. The direct reaction of isopropylamine with 2-bromobenzoyl chloride is a classic example of an acylation reaction.

Novel and Evolving Synthetic Approaches

Recent advances in organic synthesis have introduced innovative methods that could be applied to the synthesis of this compound, offering alternative and potentially more efficient or selective routes.

A novel strategy for the formation of aromatic amides involves the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides. researchgate.netguidechem.com This method utilizes readily available aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts as the aryl source. researchgate.netguidechem.com In this context, one could envision the synthesis of this compound starting from a suitable difluoroacetamide precursor and a bromo-substituted arylating agent. The reaction is generally insensitive to the electronic nature of the aryl groups, allowing for the introduction of both electron-rich and electron-deficient substituents. researchgate.netguidechem.com A wide range of aliphatic and aromatic secondary or tertiary amides are reactive under these conditions, suggesting that an N-isopropyl substituted difluoroacetamide would be a viable substrate. researchgate.netguidechem.com

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides

| Arylating Agent | Catalyst | Ligand | Base | Solvent |

| Aryl boronic acids | Cu(I) salts | Various | Various | Various |

| Aryl trialkoxysilanes | Cu(I) salts | Various | Various | Various |

| Dimethyl-aryl-sulfonium salts | Cu(I) salts | Various | Various | Various |

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct modification of C-H bonds. scispace.comresearchgate.netmyskinrecipes.com For benzamide (B126) scaffolds, this approach offers the potential to introduce substituents without the need for pre-functionalized starting materials. For instance, a potassium tert-butoxide mediated synthesis of isoindolinone scaffolds utilizes 2-halo-N-isopropyl benzamide substrates, proceeding through a selective C-C coupling of an unreactive tertiary sp³ C-H bond. nih.gov This highlights the reactivity of the N-isopropyl group in such benzamides.

Furthermore, directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, is a well-established strategy. The amide group itself can act as a directing group, facilitating ortho-functionalization. While direct C-H bromination at the 2-position of an N-isopropylbenzamide is a challenging transformation, the broader field of C-H activation presents future possibilities for more efficient and step-economical syntheses of compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

One sustainable approach involves catalyst-free transamidation reactions. These methods circumvent the need for metal catalysts, which can be toxic and difficult to remove from the final product. The reaction proceeds by activating a secondary amide, which then reacts with an amine like isopropylamine. This approach has been shown to tolerate functional groups like bromo and iodo substituents, which can be problematic in some metal-catalyzed processes thieme-connect.comthieme-connect.com.

Another green strategy is the use of recyclable reagents. For instance, benzotriazole-mediated synthesis represents a more adaptable method for green chemistry. In this process, 2-bromobenzoic acid is first activated with benzotriazole (B28993), which then reacts with isopropylamine. The benzotriazole byproduct can be recovered and reused, reducing chemical waste .

The choice of solvent is another critical aspect of green synthesis. Research has demonstrated the feasibility of conducting amidation reactions under solvent-free conditions or in greener solvents like ethanol (B145695) or dimethyl carbonate (DMC) thieme-connect.commdpi.comrsc.org. For example, catalyst-free transamidation has been successfully carried out in ethanol, a renewable and less toxic solvent thieme-connect.comthieme-connect.com. Similarly, the synthesis of N-alkyloxaziridines, which can be used to produce amides, has been optimized using DMC, a greener alternative to traditional organic solvents rsc.org.

Furthermore, the development of catalytic methods that avoid stoichiometric activating agents is a cornerstone of green amide synthesis. Traditional methods often use reagents like carbodiimides (e.g., EDC) or coupling agents (e.g., HATU), which generate significant waste. Catalytic alternatives, such as those using boric acid or boronic acids, can facilitate the direct condensation of a carboxylic acid and an amine with the only byproduct being water, representing a much more atom-economical approach ucl.ac.uk.

Mechanistic Investigations of Synthetic Transformations

The formation of the amide bond in this compound is most commonly achieved via the reaction of an activated 2-bromobenzoic acid derivative with isopropylamine. The mechanism hinges on the nucleophilic acyl substitution pathway.

A primary and widely used method involves the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride . This is typically done using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic. The mechanism then proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride . This forms a tetrahedral intermediate.

Proton Transfer/Leaving Group Departure: The intermediate is unstable. A base, such as triethylamine or an excess of isopropylamine, removes a proton from the nitrogen atom. Simultaneously or subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed.

An alternative mechanism involves the use of coupling reagents or activating agents like benzotriazole. In the benzotriazole-mediated synthesis, 2-bromobenzoic acid is first converted to an N-acylbenzotriazole intermediate semanticscholar.org.

Activation Step: The carboxylic acid reacts with a benzotriazole derivative in the presence of a coupling agent (e.g., DCC or thionyl chloride) to form N-(2-bromobenzoyl)benzotriazole semanticscholar.org.

Amidation: The N-acylbenzotriazole is an activated ester. Isopropylamine then acts as a nucleophile, attacking the carbonyl carbon and displacing the benzotriazole group, which is a good leaving group, to form the final amide product, this compound .

In catalyst-free transamidation reactions, an existing amide (pre-activated with a group like tosyl or Boc) undergoes nucleophilic attack by an incoming amine (isopropylamine) thieme-connect.comthieme-connect.com. The reaction is driven by the formation of a more stable amide or the use of an excess of the amine. The proposed mechanism involves a tetrahedral intermediate formed by the nucleophilic addition of the amine to the activated amide's carbonyl group thieme-connect.com.

In the synthesis of this compound, the primary bond formation does not typically involve the creation of a new chiral center, so stereoselectivity is often not a primary concern. However, the choice of catalysts and reagents is crucial for controlling reaction rates and ensuring regioselectivity, particularly in more complex syntheses or derivatizations.

Catalysts for Rate Enhancement: Lewis acid catalysts are frequently employed in large-scale production to increase reaction kinetics . They function by coordinating to the carbonyl oxygen of the carboxylic acid derivative, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by isopropylamine. High-valent cobalt (Co)-catalysts have been investigated for C-H amidation protocols, which could be used to introduce the amide functionality onto a pre-existing aromatic ring, although this is a more advanced and less direct method for this specific target shu.ac.uk. Boronic acids have also emerged as effective catalysts for direct amidation reactions, proceeding under milder conditions than many traditional methods ucl.ac.uk.

Reagents for Reaction Control: The use of a non-nucleophilic base is standard practice in amidation reactions starting from acyl chlorides. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to scavenge the HCl generated during the reaction nih.govnsf.gov. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

The table below summarizes the roles of common catalysts and reagents in related amide syntheses.

| Reagent/Catalyst | Type | Role in Synthesis | Reference |

| Thionyl Chloride (SOCl₂) | Activating Agent | Converts carboxylic acid to highly reactive acyl chloride. | nih.gov |

| Triethylamine (TEA) | Base | Scavenges HCl byproduct, prevents amine protonation. | mdpi.comnsf.gov |

| Benzotriazole | Activating Group | Forms an activated intermediate, facilitating nucleophilic attack. | semanticscholar.org |

| Lewis Acids | Catalyst | Enhance reaction kinetics by activating the carbonyl group. | |

| Boronic Acids | Catalyst | Catalyze direct amidation of carboxylic acids and amines. | ucl.ac.uk |

| Cobalt Complexes | Catalyst | Used in C-H functionalization to form C-N bonds. | shu.ac.uk |

Regioselectivity becomes critical when modifying the benzamide structure, for instance, through C-H activation. The directing group (the amide in this case) and the electronic nature of the catalyst and substrate determine which position on the aromatic ring is functionalized shu.ac.uk. For the direct synthesis from 2-bromobenzoic acid, the regiochemistry is pre-determined by the starting material.

The synthesis of amides like this compound is governed by both kinetic and thermodynamic factors. The amide bond itself is thermodynamically very stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability makes the reverse reaction (hydrolysis) slow and means that amide formation is generally thermodynamically favorable, especially when driven by the removal of a byproduct like water or HCl.

Kinetic Control: Most synthetic strategies focus on kinetic control by increasing the reaction rate. The conversion of a carboxylic acid to a highly reactive acyl chloride is a key example. The acyl chloride has a much lower activation energy for nucleophilic attack compared to the parent carboxylic acid. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions before being allowed to warm to room temperature nih.gov.

Thermodynamic Control: The challenge of transamidation (converting one amide into another) is largely a thermodynamic one due to the high kinetic barrier of breaking the stable C–N bond thieme-connect.com. To overcome this, the starting amide must be "activated" by attaching an electron-withdrawing group (e.g., Tosyl, Boc) to the amide nitrogen. This destabilizes the amide bond, making the subsequent reaction with an amine like isopropylamine thermodynamically more favorable thieme-connect.comthieme-connect.com. The choice of reaction conditions, such as temperature, can also influence the thermodynamic equilibrium. For instance, direct amidation reactions often require elevated temperatures and the removal of water to drive the equilibrium towards the product side ucl.ac.uk.

The table below outlines key kinetic and thermodynamic factors in the synthesis.

| Factor | Consideration | Implication for Synthesis | Reference |

| Kinetics | Activation Energy | Using activated derivatives (e.g., acyl chlorides) or catalysts lowers the activation energy for faster reactions. | ucl.ac.uknih.gov |

| Kinetics | Rate-Limiting Step | Identifying the slowest step (e.g., migratory insertion in some catalytic cycles) is key to optimizing reaction conditions. | shu.ac.uk |

| Thermodynamics | Amide Stability | The high stability of the amide bond makes its formation favorable but transamidation difficult. | thieme-connect.com |

| Thermodynamics | Equilibrium | Reactions like direct amidation are often equilibria that must be driven to completion by removing byproducts (e.g., water). | ucl.ac.uk |

Derivatization and Structural Modification

The scaffold of this compound can be further functionalized by introducing additional halogen atoms onto the benzene (B151609) ring. This derivatization can significantly alter the compound's physicochemical and biological properties. The synthesis of these di- or poly-halogenated analogs typically involves starting with an appropriately substituted benzoyl chloride.

For example, the synthesis of 5-Bromo-2-iodo-N-isopropylbenzamide has been reported. The procedure involves the reaction of 5-bromo-2-iodobenzoyl chloride with isopropylamine in the presence of triethylamine as a base and dichloromethane as the solvent. This method provides the desired di-halogenated product in high yield (96%) mdpi.comnsf.govresearchgate.net. The starting acyl chloride is prepared from the corresponding 5-bromo-2-iodobenzoic acid.

Similarly, a fluorinated derivative, 2-Bromo-N-cyclohexyl-4-fluoro-N-isopropylbenzamide , was synthesized by reacting 2-bromo-4-fluorobenzoyl chloride with N-cyclohexyl-N-isopropylamine nih.gov. While the amine is different, the principle of using a pre-halogenated benzoyl chloride to introduce additional halogens is the same and directly applicable.

Another example is the preparation of 2-Acetamido-4-bromo-N-isopropylbenzamide , which introduces an additional bromine atom at the 4-position of an N-isopropylbenzamide derivative shu.ac.uk.

The table below details examples of such halogenated derivatives.

| Compound Name | Precursor 1 | Precursor 2 | Base/Solvent | Yield | Reference |

| 5-Bromo-2-iodo-N-isopropylbenzamide | 5-bromo-2-iodobenzoyl chloride | Isopropylamine | Triethylamine / Dichloromethane | 96% | mdpi.comnsf.gov |

| 2-Bromo-N-cyclohexyl-4-fluoro-N-isopropylbenzamide | 2-bromo-4-fluorobenzoyl chloride | N-cyclohexyl-N-isopropylamine | DIPEA / Diethyl ether | - | nih.gov |

| 2-Acetamido-4-bromo-N-isopropylbenzamide | 4-Bromo-N-isopropyl-2-aminobenzamide (via amidation) | Acetic Anhydride (B1165640) (or equivalent) | - | 45% | shu.ac.uk |

These examples demonstrate that the introduction of additional halogens (I, F, Br) is readily achievable through standard amidation chemistry, provided the appropriately halogenated starting materials are available.

Modification of the Isopropyl Group

A notable transformation involving the isopropyl group is the intramolecular arylation of C-H bonds adjacent to the nitrogen atom. In a nickel-mediated reaction, this compound derivatives can undergo cyclization to form isoindolinones. This process shows a selectivity for the functionalization of the more substituted tertiary C-H bond of the isopropyl group, leading to the formation of a new five-membered ring. nih.govacs.org

Functionalization of the Benzene Ring

The benzene ring of this compound offers multiple sites for further functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

One common approach is the introduction of additional substituents onto the aromatic ring. For example, fluorinated analogs such as 2-bromo-5-fluoro-N-isopropylbenzamide have been synthesized. sigmaaldrich.comfluorochem.co.uk The synthetic strategy for these compounds would typically involve starting with an already functionalized benzoic acid, such as 2-bromo-5-fluorobenzoic acid, which is then converted to the corresponding acid chloride and reacted with isopropylamine.

Another key reaction is the substitution of the bromine atom itself. The bromine at the 2-position can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. For instance, Negishi cross-coupling reactions can be employed to form carbon-carbon bonds at this position. uni-muenchen.de

Furthermore, directed C-H activation and functionalization represent a powerful strategy. While the primary focus is often on the amide as a directing group for ortho-C-H activation, the inherent substitution pattern of this compound can influence further reactions. For example, in the context of other benzamides, iridium-catalyzed ortho-iodination has been demonstrated. nih.gov Cobalt-catalyzed C-H amidation has also been explored for benzamide derivatives, leading to the synthesis of compounds like 2-acetamido-4-bromo-N-isopropylbenzamide. shu.ac.uk The bromine atom can also serve as a directing group in certain reactions, influencing the regioselectivity of subsequent functionalizations.

Below is a table summarizing some functionalized analogs of the benzene ring:

| Compound Name | Modification | Reference |

| 2-Bromo-5-fluoro-N-isopropylbenzamide | Introduction of a fluorine atom at the 5-position. | sigmaaldrich.comfluorochem.co.uk |

| N-Benzyl-4-bromo-2-isopropylbenzamide | Although the core is different (isopropyl on the ring), this shows functionalization with a bromo group at the 4-position. | achemblock.com |

| 2-Acetamido-4-bromo-N-isopropylbenzamide | Introduction of an acetamido group at the 2-position and a bromo group at the 4-position of a related N-isopropylbenzamide. | shu.ac.uk |

| 5-Bromo-2-iodo-N-isopropylbenzamide | The starting material for the synthesis of a benziodazolone derivative, indicating the presence of both bromo and iodo groups on the ring. | researchgate.net |

Synthesis of Analogs with Varied Amide Substituents

The synthesis of analogs with different substituents on the amide nitrogen is a common strategy to explore structure-activity relationships. This is typically achieved by reacting 2-bromobenzoyl chloride with a variety of primary or secondary amines. This modular approach allows for the facile generation of a library of compounds with diverse N-substituents.

For example, analogs where the isopropyl group is replaced by other alkyl or aryl groups have been synthesized. These include N-propyl, N-ethyl, N-cyclohexyl, and N-benzyl derivatives. The synthesis generally involves the dropwise addition of 2-bromobenzoyl chloride to a solution of the respective amine, often in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. smolecule.comnih.gov

The following table presents a selection of synthesized analogs with varied amide substituents:

| Amine Used | Resulting Analog | Synthetic Context | Reference |

| Propylamine | 2-Bromo-N-propylbenzamide | General analog synthesis. | smolecule.com |

| N-Ethyl-N-isopropylamine | 2-Bromo-N-ethyl-N-isopropylbenzamide | Substrate for nickel-mediated intramolecular arylation. | nih.gov |

| N-Cyclohexyl-N-isopropylamine | 2-Bromo-N-cyclohexyl-N-isopropylbenzamide | Substrate for nickel-mediated intramolecular arylation. | nih.gov |

| Benzylamine | N-Benzyl-2-bromo-N-isopropylbenzamide | General analog synthesis. | bldpharm.com |

| Isopropylamine | 5-Bromo-2-iodo-N-isopropylbenzamide | Intermediate for benziodazolone synthesis. | researchgate.net |

The choice of the N-substituent can significantly impact the compound's properties, including its steric bulk and potential for hydrogen bonding, which in turn can influence its chemical reactivity and biological activity. For instance, tertiary benzamides are noted to have sufficiently high barriers to racemization after ortho-functionalization, making them suitable substrates for atropisomer-selective synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For 2-Bromo-N-isopropylbenzamide, various NMR experiments are employed to assign the chemical environments of each proton and carbon atom.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons in different parts of the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear as a multiplet in the downfield region, generally between 7.10 and 7.85 ppm. mdpi.com The exact chemical shifts and splitting patterns are influenced by the electronic effects of the bromine atom and the amide group.

The isopropyl group gives rise to two distinct signals. The methine proton (-CH) appears as a multiplet due to coupling with the adjacent methyl protons. This signal is typically found in the range of 4.16 to 4.38 ppm. mdpi.com The six methyl protons (-CH₃) are equivalent and appear as a doublet further upfield, usually around 1.29 ppm, due to coupling with the single methine proton. mdpi.com The amide proton (N-H) often presents as a broad singlet around 5.58 ppm, with its chemical shift and broadness being sensitive to solvent and concentration. mdpi.com

Coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of protons. orgchemboulder.com The vicinal coupling between the methine and methyl protons of the isopropyl group typically shows a J value of about 6.5 to 7.0 Hz. mdpi.com In the aromatic region, the coupling constants between adjacent protons (ortho-coupling) are usually in the range of 7-9 Hz, while meta and para couplings are smaller. spcmc.ac.in

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.19 - 7.84 | Multiplet | - |

| NH | ~5.58 | Broad Singlet | - |

| CH (isopropyl) | 4.16 - 4.38 | Multiplet | ~6.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. mdpi.com

¹³C NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, the carbonyl carbon of the amide group is typically observed in the downfield region, around 167.0 ppm. mdpi.com The carbon atom attached to the bromine (C-Br) appears at approximately 122.6 ppm. mdpi.com The other aromatic carbons resonate in the range of 120-145 ppm, with their specific shifts influenced by the substituents. mdpi.com

The carbons of the isopropyl group are found in the upfield region. The methine carbon (-CH) signal appears around 42.4 ppm, while the methyl carbons (-CH₃) are observed at approximately 22.6 ppm. mdpi.com

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~167.0 |

| C-Br | ~122.6 |

| Aromatic-C | 120 - 145 |

| CH (isopropyl) | ~42.4 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. mdpi.com

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structure Confirmation

To unequivocally confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak between the methine proton multiplet and the methyl proton doublet of the isopropyl group would confirm their connectivity. sdsu.edu It would also reveal the coupling relationships between the protons on the aromatic ring. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the methine proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~42.4 ppm. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for piecing together the molecular fragments. For example, the amide proton could show a correlation to the carbonyl carbon and the isopropyl methine carbon. The protons on the aromatic ring would show correlations to neighboring carbons and the carbonyl carbon, helping to establish the substitution pattern on the benzene ring. ustc.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₁₀H₁₂BrNO), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in roughly equal abundance. savemyexams.comorgchemboulder.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. savemyexams.com

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the [M+H]⁺ ion of this compound is a critical piece of data for its definitive identification. mdpi.com

Table 3: HRMS Data for a Related Isomer

| Ion | Calculated m/z | Found m/z |

|---|

Note: This data is for the related compound 5-Bromo-2-iodo-N-isopropylbenzamide and is illustrative of the precision of HRMS. mdpi.com

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. arizona.edu For this compound, common fragmentation pathways would involve the cleavage of the amide bond and bonds within the isopropyl group.

Key fragmentation patterns to expect include:

Loss of the isopropyl group: Cleavage of the N-C bond of the isopropyl group would result in a fragment corresponding to the 2-bromobenzamide (B1207801) moiety.

Loss of the bromine atom: This would lead to a fragment ion with a mass 79 or 81 units less than the molecular ion.

Cleavage of the amide bond: This can lead to the formation of a 2-bromobenzoyl cation or an isopropylaminyl radical cation.

McLafferty Rearrangement: Primary amides can show a base peak due to this rearrangement, which may also be a possibility here. libretexts.org

The analysis of these characteristic fragments helps to confirm the presence of the key functional groups and their arrangement within the molecule. libretexts.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-iodo-N-isopropylbenzamide |

| 2-bromobenzamide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The functional group region of the spectrum is particularly informative. oregonstate.edu

The IR spectrum of an amide, such as this compound, is characterized by several key absorptions. Secondary amides show an N-H stretching vibration, which typically appears as a single sharp peak. oregonstate.edu The carbonyl (C=O) stretch is one of the most prominent absorptions in the IR spectrum of amides, appearing as a strong, sharp peak. libretexts.org

Specific vibrational frequencies for a related compound, 5-Bromo-2-iodo-N-isopropylbenzamide, have been reported and provide a useful reference. mdpi.comnsf.gov These include peaks at 3255 cm⁻¹ (N-H stretch), 3073 cm⁻¹ (aromatic C-H stretch), 2971 cm⁻¹ (aliphatic C-H stretch), 1642 cm⁻¹ (C=O, amide I band), and 1541 cm⁻¹ (N-H bend, amide II band). mdpi.comnsf.gov The presence of the carbon-bromine bond is typically observed in the fingerprint region of the spectrum, at lower wavenumbers. docbrown.info

Table 1: Characteristic IR Absorption Bands for Amide Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200–3600 | Medium |

| C-H (aromatic) | Stretch | 3000–3100 | Weak to Medium |

| C-H (aliphatic) | Stretch | 2850–2970 | Medium |

| C=O (Amide I) | Stretch | 1650–1800 | Strong |

| N-H (Amide II) | Bend | 1510–1570 | Medium to Strong |

| C-Br | Stretch | ~550 | Strong |

This table presents generalized data for amide functional groups. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For this compound, hydrogen bonding is a significant factor in its crystal structure. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of intermolecular hydrogen bonds. mdpi.com These interactions often lead to the formation of dimers or extended chain structures in the solid state. mdpi.com For example, in the crystal structure of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, both intramolecular and intermolecular hydrogen bonds involving the amide group were observed, significantly influencing the crystal packing. mdpi.com Halogen bonding, involving the bromine atom, may also play a role in the crystal packing of this compound. mdpi.com

Investigating the co-crystal structures of this compound with biological targets like enzymes or receptors can provide invaluable insights into its mechanism of action at a molecular level. acs.org For instance, the co-crystal structure of a related N-isopropylbenzamide derivative with the CREBBP bromodomain revealed key interactions within the binding site. rcsb.org Similarly, X-ray structures of amidinourea inhibitors, which share some structural motifs, bound to the enzyme PptT from Mycobacterium tuberculosis have elucidated the basis for their inhibitory activity. acs.org Although specific co-crystal structures for this compound are not publicly available, the study of analogous compounds highlights the potential for this molecule to interact with biological macromolecules, with the bromine atom and the N-isopropylamide moiety playing crucial roles in binding.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-N-isopropylbenzamide, DFT calculations provide a foundational understanding of its geometry, electronic properties, and vibrational modes.

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy, most stable three-dimensional conformation of the molecule. For similar bromo-aromatic compounds, calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.govresearchgate.net This process yields key structural parameters. While specific optimized parameters for this compound are not detailed in the available literature, analysis of related benzamides provides expected values for bond lengths and angles. researchgate.net

| Parameter | Bond | Bond Length (Å) (B3LYP/6-311G(d,p)) |

| Bond Length | C-Br | 1.913 |

| Bond Length | C=O (Amide) | 1.079 |

| Bond Length | C-N (Amide) | 1.320 |

| Bond Length | N-H (Amide) | 1.011 |

| Bond Angle | O=C-N | - |

| Dihedral Angle | C-C-C=O | - |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method, leading to better agreement with experimental spectra. researchgate.net

A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.gov This method quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration. Such analysis is crucial for accurately interpreting experimental FT-IR and FT-Raman spectra. For example, in similar aromatic amides, the characteristic C=O stretching vibration of the amide group is a strong band in the IR spectrum, while aromatic C-H stretching modes appear at higher wavenumbers. nih.gov

Table 2: Example Vibrational Mode Assignments from DFT Calculations for a Related Compound (Note: Data is illustrative for 2-(4-Bromophenyl)-1H-benzimidazole and intended to show the type of analysis performed) nih.gov

| Mode | Assignment | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Wavenumber (cm⁻¹) |

| ν(N-H) | N-H Stretching | - | - |

| ν(C-H)arom | Aromatic C-H Stretching | - | - |

| ν(C=O) | Carbonyl Stretching | - | - |

| δ(C-H) | In-plane C-H Bending | - | - |

| γ(C-Br) | Out-of-plane C-Br Bending | - | - |

DFT calculations are a key tool for investigating the mechanisms of chemical reactions involving benzamides. Computational studies on Co(III)-catalyzed C-H amidation of benzamide (B126) substrates, for instance, have used DFT to map out the entire reaction pathway. shu.ac.uk This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products.

By characterizing the transition state structures—the highest energy points along the reaction coordinate—researchers can determine the activation energy barriers for each step. The step with the highest energy barrier is identified as the rate-limiting step of the reaction. shu.ac.uk For some Co(III)-catalyzed amidation reactions of benzamides, DFT studies have suggested that a concerted migratory insertion step is the most likely rate-limiting step. shu.ac.uk These mechanistic insights are vital for optimizing reaction conditions and developing new synthetic protocols. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

This compound has several rotatable bonds, particularly around the amide linkage and the isopropyl group. This allows the molecule to adopt various three-dimensional shapes or conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or longer. This allows for the identification of the most stable and frequently occurring conformations, as well as the energy barriers for converting between them. Such information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, one can observe how the solvent organizes around the solute and how this solvation shell affects the solute's conformation and dynamics. For instance, simulations can reveal how polar and nonpolar regions of this compound interact with different solvents, influencing its solubility and conformational preferences. This dynamic view complements the static picture from implicit solvation models often used in DFT calculations.

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for this compound were found in the available scientific literature. Therefore, data regarding its reaction energy profiles and specific reactivity indices are not available.

Information not available in published research.

Information not available in published research.

In Silico Studies for Biological Activity Prediction

There are no dedicated in silico studies focusing on the biological activity prediction of this compound.

Information not available in published research.

Information not available in published research.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Pharmaceutical Intermediate and Building Block

2-Bromo-N-isopropylbenzamide is established in the field of synthetic organic chemistry as a valuable building block. Chemical suppliers and databases categorize it as a pharmaceutical and chemical intermediate, underscoring its role in the multi-step synthesis of more complex chemical entities. researchgate.netwgtn.ac.nzbldpharm.com Its structure, featuring a bromine atom on the benzene (B151609) ring and an isopropylamide group, offers specific reactive sites for further chemical modifications.

The application of this compound as an intermediate has been documented in synthetic pathways aimed at producing complex molecular architectures. A notable example is its use in the synthetic approach towards indole (B1671886) alkaloids. Current time information in Bangalore, IN.kingston.ac.uk Specifically, it has been prepared as an intermediate compound in a synthetic route designed to access the core structures of these biologically active natural products. Current time information in Bangalore, IN.kingston.ac.uk The synthesis involves the reaction of 2-bromobenzoyl chloride with isopropylamine (B41738). Current time information in Bangalore, IN.kingston.ac.uk

While direct links to specific, commercialized agrochemicals are not prominently detailed in available literature, the related compound 2-amino-N-isopropylbenzamide is known as an intermediate in the synthesis of the herbicide bentazone. This highlights the general utility of the N-isopropylbenzamide scaffold in the agrochemical sector.

As a pharmaceutical intermediate, this compound is positioned as a precursor to potential Active Pharmaceutical Ingredients (APIs). scribd.com Its utility lies in its ability to be incorporated into larger molecules through various chemical reactions, where the bromo-substituted phenyl ring can participate in cross-coupling reactions and the amide linkage can be part of a larger pharmacophore. Companies that specialize in providing chemical building blocks for drug discovery and development list this compound for research use, indicating its role in the early stages of pharmaceutical development. bldpharm.comscribd.com

Investigated Biological Activities and Therapeutic Potential

While the role of this compound as a synthetic intermediate is clear, comprehensive studies detailing its specific biological activities are limited in publicly accessible scientific literature. However, the broader family of bromobenzamide and benzamide (B126) derivatives has been a source of investigation for various therapeutic properties. This suggests a potential, though currently underexplored, for this compound itself.

There are no specific studies found that evaluate the anti-inflammatory properties of this compound. However, research into structurally related benzamide derivatives has shown anti-inflammatory effects. For instance, other N-substituted bromobenzamides have been investigated for their ability to inhibit the production of pro-inflammatory mediators. This indicates that the benzamide scaffold can be a basis for developing anti-inflammatory agents.

Specific research on the analgesic effects of this compound is not available in the reviewed literature.

There is a lack of specific studies investigating the antimicrobial or anticancer properties of this compound. It is noteworthy that other related brominated amide compounds have been explored for such activities. For example, various bromo-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. nih.gov These studies, while not directly involving this compound, demonstrate the interest in incorporating bromine atoms into potential anticancer agents.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Other Names | 2-Bromo-N-(1-methylethyl)benzamide |

| CAS Number | 64141-90-8 |

| Molecular Formula | C₁₀H₁₂BrNO |

Table 2: Mentioned Compounds and their Context

| Compound Name | CAS Number | Context of Mention |

|---|---|---|

| This compound | 64141-90-8 | Main subject; pharmaceutical intermediate. bldpharm.comCurrent time information in Bangalore, IN.kingston.ac.uk |

| 2-Bromobenzoyl chloride | 7154-66-7 | Reagent in the synthesis of this compound. Current time information in Bangalore, IN.kingston.ac.uk |

| Isopropylamine | 75-31-0 | Reagent in the synthesis of this compound. Current time information in Bangalore, IN.kingston.ac.uk |

| 2-Amino-N-isopropylbenzamide | 24340-41-8 | Related intermediate for the herbicide bentazone. |

Urease Inhibition and Related Studies

There are no specific studies or data found in scientific literature that evaluate the urease inhibition potential of this compound. Research on urease inhibitors often involves various chemical scaffolds, including other benzamide derivatives, but this specific compound has not been identified as a subject of such investigations.

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies for this compound are not available in published research. SAR studies are crucial for optimizing lead compounds, but such research has not been documented for this molecule.

Impact of Bromine and Isopropyl Groups on Biological Activity

In the general context of medicinal chemistry, the inclusion of bromine and isopropyl groups can significantly influence a molecule's biological activity.

Bromine: As a halogen, bromine can alter a compound's lipophilicity, metabolic stability, and binding interactions (e.g., through halogen bonding).

N-isopropyl group: This bulky alkyl group can affect a molecule's conformation, solubility, and ability to fit into the binding pockets of enzymes or receptors.

However, without specific studies on this compound, any discussion of the precise impact of these groups on its biological activity would be speculative.

Influence of Substituents on Efficacy and Selectivity

The influence of the ortho-bromo substituent on the benzoyl ring and the isopropyl group on the amide nitrogen on efficacy and selectivity has not been specifically determined for this compound. The relative positions and nature of these substituents are critical for defining a molecule's interaction with biological targets, but no data exists to detail these effects for this compound.

Biological Targets and Mechanisms of Action

There is no information available to identify the specific biological targets or elucidate the mechanism of action for this compound.

Interaction with Enzymes and Cellular Pathways

No studies have been published that describe the interaction of this compound with any specific enzymes or cellular pathways.

Modulation of Signaling Pathways

Research detailing any modulation of signaling pathways by this compound is absent from the scientific literature.

Pharmacological and Toxicological Considerations

The following sections delve into the pharmacological and toxicological aspects of this compound. The information presented is based on data available from chemical suppliers and mentions in scientific literature.

In Vitro and In Vivo Evaluation Methods

A thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific in vitro and in vivo pharmacological studies for this compound. While the compound is used as a chemical intermediate, for instance in the synthesis of indole alkaloids, detailed investigations into its biological activity and mechanism of action have not been published. kingston.ac.uk Consequently, there is no available data to report on its evaluation through specific assays or preclinical models.

Metabolic Pathways and Transformations

Currently, there are no published studies detailing the metabolic pathways and biotransformation of this compound. Research into how this compound is processed and broken down by living organisms has not been a focus of available scientific investigation. Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not available.

Safety Profile and Hazard Identification

The safety profile for this compound is primarily derived from information provided by chemical suppliers. The compound is classified with specific hazard warnings, indicating a need for careful handling in laboratory and industrial settings.

Based on available safety data sheets, this compound is identified as a hazardous substance. sigmaaldrich.comsigmaaldrich.com The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms and hazard statements associated with this compound point to significant toxicological risks.

The primary identified hazard is acute toxicity upon ingestion. sigmaaldrich.comsigmaaldrich.com The compound is assigned the GHS06 pictogram, represented by a skull and crossbones, which signals that the substance can cause severe health effects or be fatal. sigmaaldrich.comsigmaaldrich.com

Table 1: GHS Hazard Identification for this compound

| Hazard Identification | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS06 | Skull and Crossbones | sigmaaldrich.comsigmaaldrich.com |

| Signal Word | Danger | sigmaaldrich.comsigmaaldrich.com | |

| Hazard Statement | H301 | Toxic if swallowed. | sigmaaldrich.comsigmaaldrich.com |

| Precautionary Statement | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | sigmaaldrich.comsigmaaldrich.com |

This table is based on information from chemical supplier safety data sheets and may not be exhaustive.

Due to the lack of comprehensive toxicological studies, a full safety profile has not been thoroughly investigated. sigmaaldrich.comsigmaaldrich.com The compound should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area to minimize exposure. sigmaaldrich.comsigmaaldrich.com

Catalysis and Ligand Design

2-Bromo-N-isopropylbenzamide as a Ligand in Organometallic Catalysis

While primarily utilized as a substrate, the inherent properties of this compound, specifically the nitrogen and oxygen atoms of the amide group, allow it to function as a ligand in organometallic catalysis. The amide moiety can coordinate to a metal center, influencing the catalytic activity and selectivity of the reaction. This coordination can stabilize catalytic intermediates and facilitate key bond-forming steps. The interplay between its role as a reactive substrate and a coordinating ligand is a key aspect of its chemical behavior.

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an important building block in these reactions, where the bromine atom acts as a leaving group, allowing for the introduction of various substituents.

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium. In the context of this compound, nickel catalysts have been employed for intramolecular C-H arylation. nih.gov For instance, the use of Ni(cod)2 can mediate the coupling of the aryl bromide with a C(sp3)-H bond on the isopropyl group, leading to the formation of isoindolinones. nih.gov This transformation is significant as it demonstrates the ability of nickel to facilitate challenging C-H functionalization reactions at room temperature. nih.gov The reaction often shows selectivity for the more substituted C-H bond. nih.gov

| Catalyst | Substrate | Product | Notes |

| Ni(cod)2 | 2-Bromo-N-alkylbenzamides | Isoindolinones | Proceeds at room temperature; selective for more substituted C-H bonds. nih.gov |

This table summarizes the general application of Nickel-mediated coupling with substrates similar to this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a versatile substrate in these reactions. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. For example, in a Negishi cross-coupling, this compound can be coupled with an organozinc reagent in the presence of a palladium catalyst like Pd(OAc)2 and a suitable ligand such as S-Phos. uni-muenchen.de Furthermore, palladium catalysts can be used for the construction of phenanthridin-6(5H)-one derivatives from N-substituted 2-bromobenzamides. acs.org

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Negishi Coupling | Pd(OAc)2 / S-Phos | Organozinc reagent | Biaryl compound. uni-muenchen.de |

| Annulation | Pd(OAc)2 / PPh3 | 2-Bromobenzoic acid | Phenanthridin-6(5H)-one. acs.org |

This table illustrates examples of Palladium-catalyzed transformations involving this compound and similar substrates.

Copper-catalyzed reactions offer an economical and environmentally friendly alternative for cross-coupling. This compound can be utilized in copper-catalyzed C-N and C-S bond-forming reactions. For instance, in the synthesis of isoselenazolones, which are selenium-nitrogen heterocycles, 2-bromoarylamides can undergo a selenium-nitrogen coupling reaction using copper iodide (CuI) as a catalyst with a ligand like 1,10-phenanthroline. researchgate.net This demonstrates the utility of copper in facilitating the formation of less common heterocyclic structures.

| Catalyst System | Reagent | Product Type |

| CuI / 1,10-phenanthroline | Selenium powder | Isoselenazolones. researchgate.net |

This table highlights a key Copper-catalyzed reaction involving substrates similar to this compound.

Rhodium catalysts are effective for directed C-H activation and subsequent functionalization. In a notable application, N-isopropylbenzamide, a close analog of the target molecule, undergoes rhodium(III)-catalyzed oxidative carbonylation. rsc.orgnih.gov This reaction involves the activation of a C-H bond on the benzene (B151609) ring and an N-H bond of the amide, followed by the insertion of carbon monoxide to form a phthalimide. nih.gov While N-isopropyl benzamide (B126) is tolerated, it reacts at a slower rate compared to other N-alkyl benzamides. nih.gov

| Catalyst | Reagents | Product |

| RhCp*(MeCN)32 | Carbon Monoxide (CO) | N-isopropylphthalimide. rsc.orgnih.gov |

This table shows the Rhodium-catalyzed oxidative carbonylation of a substrate structurally similar to this compound.

Directing Group Properties in C-H Functionalization

The amide group in this compound can act as a directing group in C-H functionalization reactions. magtech.com.cn This property allows for the selective activation and modification of C-H bonds at the ortho-position of the benzamide. Transition metal catalysts, such as rhodium and palladium, can coordinate to the amide's oxygen atom, bringing the metal center in close proximity to the ortho-C-H bond and facilitating its cleavage. magtech.com.cn This directed approach enables the introduction of various functional groups with high regioselectivity, a crucial aspect of modern synthetic chemistry. acs.org For example, iridium catalysts have been used for the selective ortho-iodination of benzamides. acs.org This directing group ability is fundamental to many of the catalytic reactions discussed, including the rhodium-catalyzed oxidative carbonylation. nih.gov

Design Principles for Benzamide-Based Ligands

The design of effective ligands is a cornerstone of modern catalysis, enabling control over reactivity, selectivity, and efficiency in a vast array of chemical transformations. Benzamide derivatives, including "this compound," represent a versatile class of ligands whose coordination properties can be finely tuned through systematic structural modifications. The design principles for these ligands revolve around the strategic manipulation of steric and electronic effects, which arise from the substituents on both the aromatic ring and the amide nitrogen. These modifications influence the ligand's coordination to a metal center, thereby dictating the performance of the resulting catalyst.

The fundamental structure of a benzamide ligand offers several points for modification: the ortho, meta, and para positions on the benzene ring and the substituents on the amide nitrogen. Each of these positions plays a critical role in defining the ligand's spatial and electronic profile.

Steric Hindrance: The size and conformation of substituents are primary determinants of the steric environment around the metal center. rsc.org In the case of "this compound," the isopropyl group on the nitrogen and the bromine atom at the ortho position are key features.

N-Alkyl Group: The N-isopropyl group provides significant steric bulk near the coordination site (the amide oxygen and potentially the ortho-bromo group). This bulk can influence the geometry of the metal complex, prevent catalyst deactivation pathways like dimerization, and control the access of substrates to the catalytic center. mdpi.com The choice of the N-alkyl group is a common strategy to modulate steric hindrance; for instance, bulkier groups can create a more defined pocket for the substrate, enhancing selectivity. researchgate.net

Electronic Effects: The electronic properties of the substituents modify the electron density on the donor atoms (typically the amide oxygen), which in turn affects the strength of the metal-ligand bond.

Ring Substituents: Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methoxy (B1213986) or methyl groups) on the benzene ring can tune the electron density of the entire ligand framework. rsc.org A bromine atom, being electronegative, acts as an electron-withdrawing group through induction, which can influence the Lewis basicity of the amide oxygen. Research on N-isopropyl-2-iodobenzamide derivatives in oxidation catalysis has shown that the electronic nature of substituents on the benzene ring directly impacts reactivity. researchgate.net

Noncovalent Interactions: Modern ligand design increasingly incorporates functionalities capable of secondary, noncovalent interactions with the substrate. mdpi.com While the basic benzamide structure primarily acts as a simple donor, substituents can be introduced to facilitate hydrogen bonding or π-stacking, which can help in pre-organizing the substrate within the catalyst's coordination sphere for enhanced stereochemical control. mdpi.comacs.org

The interplay between these steric and electronic factors is crucial. For example, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands have proven highly effective, and similar principles apply to benzamide-based systems. nih.gov The steric bulk can promote the reductive elimination step, while the electronic properties influence the oxidative addition and transmetalation steps. acs.org Ligand design allows for the optimization of these properties to achieve high catalytic activity and selectivity for specific reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. researchgate.netchiba-u.jp

The following tables summarize research findings that illustrate these design principles in action, showing how substituent changes on benzamide-type structures affect catalytic outcomes.

Research Data on Ligand Design Principles

Table 1: Effect of Ring Substituents on Catalytic Oxidation

This table is based on studies of N-isopropyl-2-iodobenzamide catalysts used for the oxidation of alcohols. It demonstrates how electronically different substituents on the benzene ring influence the catalyst's reactivity, measured by the yield of the product.

| Substituent at 5-position | Electronic Effect | Product Yield (%) |

| -NO₂ | Strongly Electron-Withdrawing | Low |

| -CO₂Me | Electron-Withdrawing | Moderate |

| -Cl | Electron-Withdrawing (Inductive) | High |

| -H | Neutral | High |

| -Me | Electron-Donating | Higher |

| -OMe | Strongly Electron-Donating | Highest |

| Data derived from studies on substituted N-isopropyl-2-iodobenzamides in alcohol oxidation, highlighting that electron-donating groups enhance catalytic activity. researchgate.net |

Table 2: Ligand Control in Cobalt-Catalyzed Reactions of 2-Halobenzamides

This table illustrates a powerful design principle where the choice of an ancillary ligand completely switches the reaction pathway and the final product in reactions involving 2-halobenzamides.

| Ancillary Ligand | Product Type | Reaction Pathway |

| PPh₃ (Triphenylphosphine) | Isoquinolone | Two-electron transfer C-X activation |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 2-Vinyl Benzamide | Radical process |

| This data shows that the ligand coordinated to the cobalt center dictates the mechanistic pathway, leading to two distinct products from the same starting materials. rsc.org |

Table 3: Influence of Ligand Sterics and Electronics in Pd-Catalyzed C-H Activation

This table shows the performance of different quinoline-based ligands in a palladium-catalyzed Hiyama-type cross-coupling of an amide substrate. It highlights the sensitivity of the reaction to both the steric and electronic properties of the ligand.

| Ligand Modification | Electronic/Steric Nature | Product Yield (%) |

| 4-Chloroquinoline (L15) | Electron-Deficient | 34 |

| 3-Methylquinoline (L12) | Electron-Donating | 48 |

| 4-Methoxyquinoline (L14) | Electron-Donating | 52 |

| 2-Methylquinoline (L10) | Steric hindrance near N | Detrimental to reaction |

| 2,4-Dimethylquinoline (L11) | Increased steric hindrance | Detrimental to reaction |

| These results demonstrate that while electron-donating groups on the ligand are beneficial, steric bulk near the coordinating nitrogen atom inhibits the catalytic reaction. nih.gov |

These examples underscore the sophisticated nature of ligand design, where a compound like "this compound" can be viewed as a scaffold. Its inherent steric and electronic features—the ortho-bromo and N-isopropyl groups—can be systematically varied to develop highly specialized and efficient catalysts for a wide range of chemical transformations.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic routes for 2-Bromo-N-isopropylbenzamide and related benzamides often rely on traditional methods that can be energy-intensive and may utilize hazardous reagents. A significant area of future research will be the development of more efficient and sustainable synthetic pathways. This includes exploring green chemistry principles to reduce waste and energy consumption.

Recent advancements have shown promise in this area. For instance, microwave-assisted synthesis has been demonstrated to significantly shorten reaction times and improve yields for similar compounds. smolecule.com Biocatalytic approaches, such as using enzymes like lipase (B570770) in ionic liquids, offer a greener alternative with the potential for high conversion rates and enzyme recyclability. smolecule.com Furthermore, solvent-free mechanochemistry, which involves the use of ball milling, presents an opportunity to eliminate solvent waste altogether. smolecule.comcardiff.ac.uk

Researchers are also investigating novel catalytic systems to improve efficiency. This includes the use of more environmentally friendly and cost-effective 3d-transition metals, such as cobalt, to catalyze C-H amidation reactions. shu.ac.uk Palladium-catalyzed cross-coupling reactions are also being explored to construct complex molecules from benzamide (B126) building blocks. vulcanchem.com These efforts aim to create scalable and economically viable synthetic routes that minimize environmental impact. vulcanchem.com

Exploration of Novel Biological Activities and Targets

While some biological activities of benzamide derivatives have been identified, there is a vast, unexplored landscape of potential therapeutic applications for this compound. Future research will focus on comprehensive biological screening to identify novel activities and molecular targets. This includes investigating its potential as an anti-inflammatory agent, an elastase inhibitor for conditions like chronic obstructive pulmonary disease (COPD), or as a component in the development of new pharmaceuticals and agrochemicals. smolecule.com

The structural features of this compound, such as the bromine atom and the isopropyl group, can be modified to create a library of derivatives for screening. vulcanchem.com This allows for the exploration of structure-activity relationships (SARs) to optimize potency and selectivity for specific biological targets. researchgate.netunicamp.br For example, studies on similar compounds have shown that substitutions on the benzamide core can significantly influence their biological effects, such as tyrosinase inhibition. researchgate.net The exploration of its role in developing treatments for myeloproliferative disorders and skin immune disorders like psoriasis is also a promising avenue. google.com

Advanced Computational Modeling for Drug Discovery and Material Science

Advanced computational modeling techniques are becoming indispensable tools in chemical research. For this compound, these methods can accelerate the discovery of new applications in both medicine and material science. Techniques like Density Functional Theory (DFT) can be used to predict the compound's reactivity and regioselectivity in chemical reactions, which is crucial for optimizing synthetic pathways. shu.ac.ukvulcanchem.com

In drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of this compound and its derivatives to various biological targets. researchgate.netmdpi.commdpi.com This allows for the rational design of more potent and selective inhibitors for enzymes implicated in diseases. mdpi.com For instance, computational investigations can help identify potential biological targets by performing similarity searches on virtual libraries. researchgate.net

In material science, computational modeling can predict the physicochemical properties of materials incorporating this compound, such as its potential role in supramolecular chemistry. vulcanchem.com This can guide the development of new materials with specific and desirable functionalities. smolecule.com

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.commdpi.com For this compound, AI and ML can be applied across the entire research and development pipeline. ML algorithms can analyze large datasets from high-throughput screening to identify patterns and predict the biological activities of novel derivatives. nih.gov This can significantly speed up the process of drug discovery. mdpi.com

In chemical synthesis, AI can be used to predict reaction outcomes and optimize reaction conditions, leading to more efficient and sustainable synthetic routes. nih.gov ML models can also be trained to predict the physicochemical properties of new compounds, aiding in the design of molecules with desired characteristics. nih.gov The use of AI in processing vast amounts of data can help in identifying non-industrial sources of related aromatic amines and understanding their environmental transport and fate. acs.org As AI and ML technologies continue to evolve, their application in the study of compounds like this compound will undoubtedly lead to new and exciting discoveries. nih.gov

Overcoming Challenges in Scale-Up and Industrial Applications

Transitioning from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. worldpharmatoday.com For this compound, ensuring process reproducibility and maintaining product quality at a larger scale is a primary concern. worldpharmatoday.com Variations in equipment and process dynamics can lead to inconsistencies, requiring a thorough understanding of the fundamental processes involved. worldpharmatoday.com

Implementing strategies like Quality by Design (QbD) can help mitigate these risks by building quality into the manufacturing process from the outset. worldpharmatoday.com This involves identifying critical process parameters and quality attributes to ensure consistency. worldpharmatoday.com The use of advanced analytical tools, such as Process Analytical Technology (PAT), allows for real-time monitoring and control of the manufacturing process. worldpharmatoday.com

Furthermore, effective technology transfer from research and development to manufacturing is crucial for a successful scale-up. worldpharmatoday.com This requires clear communication, standardized procedures, and robust documentation. worldpharmatoday.com Addressing these challenges will be essential for realizing the full industrial potential of this compound and making its applications accessible on a larger scale. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Bromo-N-isopropylbenzamide?

- Methodological Answer : A standard approach involves starting with 2-bromobenzoic acid (CAS 88-65-3), which is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with isopropylamine under anhydrous conditions. Purification is typically achieved via recrystallization, guided by the compound’s melting point (mp) data (e.g., mp 146–151°C for related brominated benzoic acids, as in ). Intermediate characterization using FTIR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) is critical .

Q. How can researchers confirm the structural identity of this compound spectroscopically?

- Methodological Answer : Use H and C NMR to identify aromatic protons (downfield shifts due to bromine’s electron-withdrawing effect) and the isopropyl group (split signals for -CH(CH₃)₂). Mass spectrometry (HRMS) should show a molecular ion peak at m/z 200.033 (C₇H₆BrNO) with isotopic patterns characteristic of bromine. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Optimize reaction parameters by testing palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃, Cs₂CO₃), and solvents (dioxane, DMF). Use boronic acids with varying electronic properties to assess coupling efficiency. Monitor reaction progress via TLC or GC-MS. Post-reaction, isolate the biaryl product via column chromatography and characterize using X-ray crystallography (if crystalline) or NOESY NMR to confirm regioselectivity. Structural analogs (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide in ) provide precedents for reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or inhibitory effects may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Validate purity using HPLC (>95%) and elemental analysis. Replicate assays under standardized protocols, including positive controls (e.g., known enzyme inhibitors) and multiple cell lines. Compare structure-activity relationships (SAR) with analogs like 2-Bromo-N,4-dimethylaniline () to identify critical substituents. Computational docking studies (e.g., using AutoDock Vina) can model ligand-receptor interactions and predict binding affinities .

Q. How can researchers analyze the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis irradiation), and humidity (75% RH). Monitor degradation via HPLC at intervals (0, 7, 14 days). Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the amide bond). Compare thermal stability with structurally similar compounds (e.g., 3-Bromobenzoic acid, mp 154–158°C in ) to assess substituent effects .

Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for reconciling variability in synthetic yield data for this compound?

- Methodological Answer : Apply factorial design (e.g., Taguchi or Plackett-Burman) to identify critical variables (e.g., solvent polarity, reaction time). Use ANOVA to assess significance and optimize conditions. For outlier detection, employ Grubbs’ test or studentized residuals. Cross-validate results with independent replicates and report confidence intervals (95% CI). Literature precedents (e.g., ) emphasize reproducibility through rigorous documentation of reaction parameters .

Q. How can researchers address discrepancies in computational vs. experimental solubility data for this compound?

- Methodological Answer : Compare predicted solubility (e.g., using ACD/Labs Percepta or COSMO-RS models) with experimental measurements via shake-flask method in solvents like DMSO, ethanol, and water. Adjust computational parameters (e.g., dielectric constant) to match experimental conditions. Use DSC/TGA to detect polymorphic forms that affect solubility. Cross-reference with PubChem data () for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.